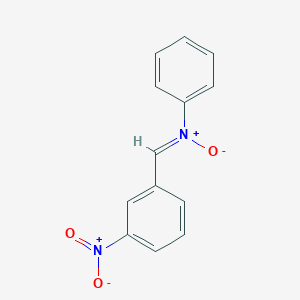

Nitrone, alpha-(m-nitrophenyl)-N-phenyl-

Description

Historical Context and Evolution of Nitrone Research

The term "nitrone" was first introduced in 1916, drawing a parallel to ketones due to structural similarities in their mesomeric effects. nih.gov Early research laid the foundation for understanding their fundamental properties and reactivity. However, it was the extensive work on 1,3-dipolar cycloaddition reactions in the mid-20th century that truly brought nitrones to the forefront of synthetic organic chemistry. chesci.comresearchgate.net Over the decades, research has evolved from studying their basic reactivity to exploring their potential in asymmetric synthesis, total synthesis of natural products, and materials science. rsc.orgchemtube3d.com The development of new methods for their generation and the control of their reaction stereoselectivity remain active areas of investigation. acs.org

Significance of Nitrones as Versatile Synthetic Intermediates

Nitrones are highly valuable intermediates in organic synthesis due to their diverse reactivity profile. nih.gov Their most notable application is in [3+2] cycloaddition reactions with various dipolarophiles (such as alkenes and alkynes) to afford five-membered heterocyclic rings like isoxazolidines and isoxazolines. chemtube3d.comchemicalbook.comresearchgate.net These heterocycles serve as precursors to a wide array of important organic compounds, including amino acids and alkaloids. nist.gov Beyond cycloadditions, nitrones can participate in reactions with nucleophiles and radicals, undergo C-H functionalization, and engage in various addition reactions, making them key building blocks for nitrogen-containing compounds. nih.gov Their ability to act as spin traps for detecting and identifying transient free radicals further underscores their importance in both chemical and biological research. nih.govresearchgate.net

Specific Academic Focus on α-(m-Nitrophenyl)-N-phenylnitrone within Organic Chemistry Research

Within the broad class of nitrones, α-(m-nitrophenyl)-N-phenylnitrone, also known as N-(m-Nitrobenzylidene)aniline N-oxide, presents a subject of specific academic interest. The presence of the meta-nitro group on the α-phenyl ring significantly influences the electronic properties of the nitrone functionality. This electron-withdrawing group is expected to modulate the reactivity of the nitrone in its various chemical transformations. Research on this particular nitrone and its derivatives, such as those containing a 3-nitrophenyl or 4-nitrophenyl moiety, has been driven by the quest for new bioactive molecules, including those with potential anticancer and antioxidant properties. nih.gov Studies on related C-aryl-N-phenylnitrones have demonstrated their utility in the synthesis of enantiomerically pure spiroisoxazolidines with potential antimycobacterial activity. nih.gov The specific electronic nature of the m-nitrophenyl substituent makes α-(m-nitrophenyl)-N-phenylnitrone a valuable substrate for investigating the mechanistic nuances of nitrone reactions and for the targeted synthesis of novel heterocyclic compounds.

Physicochemical Properties and Structural Analysis of α-(m-Nitrophenyl)-N-phenylnitrone

A comprehensive understanding of the physicochemical properties and structural features of α-(m-nitrophenyl)-N-phenylnitrone is fundamental to its application in organic synthesis.

Chemical Identity and Molecular Characteristics

The key identifiers and molecular properties of α-(m-nitrophenyl)-N-phenylnitrone are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-(m-Nitrobenzylidene)aniline N-oxide | chemicalbook.com |

| Synonyms | α-(m-nitrophenyl)-N-phenylnitrone | |

| CAS Number | 19865-57-7 | chemicalbook.com |

| Chemical Formula | C₁₃H₁₀N₂O₃ | |

| Molecular Weight | 242.23 g/mol |

The structure of its corresponding imine, N-(m-nitrobenzylidene)aniline, has been confirmed by X-ray crystallography, providing insight into the geometry of the benzylidene aniline (B41778) core. researchgate.netnih.gov

Spectroscopic Data

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related N-Phenyl-α-(4-nitrophenyl)nitrone, the characteristic CH=N proton signal appears around δ = 7.2-7.5 ppm. rsc.org The aromatic protons of the phenyl rings would be expected to appear in a similar region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show distinct signals for the imine carbon, as well as the carbons of the two aromatic rings.

Infrared (IR) Spectroscopy: The IR spectrum of the related N-(m-nitrobenzylidene)aniline shows characteristic absorptions for the C=N and aromatic C-H bonds. nist.gov For α-(m-nitrophenyl)-N-phenylnitrone, one would expect to observe a strong absorption band corresponding to the N-O stretching vibration, typically found in nitrones, in addition to the characteristic bands for the nitro group (around 1530 and 1350 cm⁻¹) and the aromatic rings.

Mass Spectrometry: Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound, which would aid in confirming its identity.

Synthesis and Mechanistic Pathways

The synthesis of α-(m-nitrophenyl)-N-phenylnitrone can be achieved through established methods for nitrone formation.

Common Synthetic Routes

The most common method for the synthesis of C-aryl-N-phenylnitrones involves the condensation of an appropriately substituted benzaldehyde (B42025) with N-phenylhydroxylamine. Therefore, the synthesis of α-(m-nitrophenyl)-N-phenylnitrone would likely proceed via the reaction of m-nitrobenzaldehyde with N-phenylhydroxylamine.

Another general method for nitrone synthesis is the oxidation of the corresponding imine. rsc.org Thus, oxidation of N-(m-nitrobenzylidene)aniline could also yield the target nitrone. N-(m-nitrobenzylidene)aniline itself can be synthesized by the condensation of m-nitrobenzaldehyde and aniline. researchgate.net

Mechanistic Considerations

The formation of nitrones from the condensation of aldehydes and N-substituted hydroxylamines is believed to proceed through a hemiaminal intermediate, which then dehydrates to form the nitrone. The reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product.

Reactivity and Applications in Organic Synthesis

The reactivity of α-(m-nitrophenyl)-N-phenylnitrone is dominated by its 1,3-dipolar nature, making it a valuable tool in synthetic organic chemistry.

1,3-Dipolar Cycloaddition Reactions

As a 1,3-dipole, α-(m-nitrophenyl)-N-phenylnitrone is expected to readily undergo cycloaddition reactions with various dipolarophiles, particularly alkenes and alkynes, to form five-membered heterocyclic rings. chesci.comchemtube3d.com The electron-withdrawing nitro group on the α-phenyl ring is anticipated to influence the reactivity and regioselectivity of these cycloadditions. These reactions are powerful methods for the construction of complex molecular architectures from relatively simple starting materials. chemtube3d.com Catalytic enantioselective versions of these reactions have been developed for other nitrones, allowing for the synthesis of chiral isoxazolidines. rsc.org

Role as a Spin-Trapping Agent

Nitrones are well-established spin-trapping agents used to detect and identify short-lived free radicals via electron paramagnetic resonance (EPR) spectroscopy. nih.govresearchgate.net The nitrone reacts with an unstable radical to form a more stable nitroxide radical adduct, which can then be detected by EPR. While specific studies on α-(m-nitrophenyl)-N-phenylnitrone as a spin trap are not widely reported, related α-phenyl-N-tert-butyl nitrone (PBN) derivatives have been extensively studied for this purpose. nih.gov The presence of the nitro group in α-(m-nitrophenyl)-N-phenylnitrone would likely affect its spin-trapping efficiency and the stability of the resulting spin adducts.

Applications in the Synthesis of Complex Molecules and Heterocycles

The isoxazolidines and isoxazolines formed from the cycloaddition reactions of α-(m-nitrophenyl)-N-phenylnitrone can serve as versatile intermediates for the synthesis of more complex molecules. For instance, reductive cleavage of the N-O bond in isoxazolidines can lead to the formation of γ-amino alcohols, which are important structural motifs in many biologically active compounds. The ability to introduce the m-nitrophenyl group into heterocyclic systems via this nitrone makes it a useful building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

Advanced Research and Future Directions

The unique electronic properties imparted by the m-nitro group suggest that α-(m-nitrophenyl)-N-phenylnitrone holds promise for further exploration in several areas of advanced organic research.

Recent Studies and Innovations

Recent research in nitrone chemistry continues to focus on the development of novel catalytic systems for enantioselective cycloadditions and the application of nitrones in the synthesis of complex natural products and pharmaceuticals. rsc.org While specific recent studies on α-(m-nitrophenyl)-N-phenylnitrone are limited in the public literature, the broader advancements in nitrone methodology are directly applicable to this compound.

Future Perspectives and Potential Applications

Future research on α-(m-nitrophenyl)-N-phenylnitrone could focus on a more detailed investigation of its reactivity profile, including a systematic study of its 1,3-dipolar cycloaddition reactions with a wider range of dipolarophiles under various catalytic conditions. The synthesis and biological evaluation of novel heterocyclic compounds derived from this nitrone could lead to the discovery of new therapeutic agents. Furthermore, its potential as a specialized spin-trapping agent for specific types of radicals warrants further investigation. The continued exploration of the chemistry of α-(m-nitrophenyl)-N-phenylnitrone is expected to contribute to the broader field of heterocyclic chemistry and drug discovery.

Structure

3D Structure

Properties

CAS No. |

19865-57-7 |

|---|---|

Molecular Formula |

C11H18ClNS |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

1-(3-nitrophenyl)-N-phenylmethanimine oxide |

InChI |

InChI=1S/C13H10N2O3/c16-14(12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)15(17)18/h1-10H/b14-10- |

InChI Key |

MVRJCWHZAFUMPZ-UVTDQMKNSA-N |

SMILES |

C1=CC=C(C=C1)[N+](=CC2=CC(=CC=C2)[N+](=O)[O-])[O-] |

Isomeric SMILES |

C1=CC=C(C=C1)/[N+](=C/C2=CC(=CC=C2)[N+](=O)[O-])/[O-] |

Canonical SMILES |

C1=CC=C(C=C1)[N+](=CC2=CC(=CC=C2)[N+](=O)[O-])[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of α M Nitrophenyl N Phenylnitrone in Complex Organic Transformations

1,3-Dipolar Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds. rsc.org Nitrones are particularly valuable as stable 1,3-dipoles for synthesizing five-membered heterocycles, which are scaffolds for many biologically active molecules. rsc.orgnih.gov The nitrone-olefin cycloaddition, a type of [3+2] cycloaddition, is especially powerful as it can create up to three new contiguous stereogenic centers in a single step. nih.gov

Fundamental Principles of Nitrone 1,3-Dipoles in Cycloadditions

A 1,3-dipole, such as a nitrone, is a three-atom, four-π-electron system that can react with a π-system (the dipolarophile) to form a five-membered ring. rsc.org This process, known as a 1,3-dipolar cycloaddition, is a concerted pericyclic reaction, analogous to the Diels-Alder reaction. rsc.org The nitrone functional group possesses a delocalized 4π-electron system, similar to an allyl anion, but is highly polarized. rsc.org Its structure is best represented as a resonance hybrid, with a significant contribution from the zwitterionic form where the nitrogen atom is positively charged and the oxygen atom is negatively charged. researchgate.net

The regioselectivity and stereoselectivity of these reactions are largely governed by frontier molecular orbital (FMO) theory. researchgate.net The interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the nitrone and the dipolarophile determine the reaction's feasibility and outcome. These reactions are often classified into three types according to Sustmann's analysis, based on the relative energies of the interacting orbitals. rsc.org For nitrones bearing electron-withdrawing groups, like α-(m-nitrophenyl)-N-phenylnitrone, the LUMO is lowered, which typically enhances reactions with electron-rich dipolarophiles (a Type I cycloaddition). Conversely, the presence of the nitro group can also influence reactions with electron-deficient dipolarophiles. mdpi.com

Regioselectivity and Stereochemical Control in Isoxazolidine (B1194047) and Oxaziridine (B8769555) Formation

The 1,3-dipolar cycloaddition of nitrones with alkenes yields isoxazolidines, and the reaction's orientation is highly controlled. nih.govnih.gov The regioselectivity—the specific orientation of the dipole addition to the dipolarophile—can be predicted by analyzing FMO interactions. researchgate.net Reactions of nitrones with electron-deficient alkenes, such as those bearing nitro or carbonyl groups, typically proceed with high regioselectivity to yield 4-substituted isoxazolidines. scispace.com This outcome is controlled by the interaction between the nucleophilic oxygen of the nitrone and the electrophilic β-carbon of the activated alkene. scispace.com

Stereochemical control is also a critical feature, as multiple stereocenters can be formed. nih.gov For example, the cycloaddition of C,N-diarylnitrones with olefins can produce diastereomeric products, which can often be separated and characterized. nih.gov The relative configuration (cis or trans) of substituents on the newly formed isoxazolidine ring is established using spectroscopic methods, such as 2D NOE experiments and analysis of vicinal coupling constants in NMR spectroscopy. researchgate.net While isoxazolidines are the primary products of thermal cycloadditions, nitrones can undergo photochemical isomerization to form three-membered oxaziridine rings.

Table 1: Regioselectivity in the Lewis Acid-Catalyzed Cycloaddition of C,N-Diarylnitrones with an α,β-Unsaturated Acylpyrazole

| Entry | Nitrone Substituent (Ar) | Product | Yield (%) | Regioselectivity | Ref |

| 1 | Phenyl | 2-Phenyl-3-phenyl-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine | 95 | 100% 4-substituted | nih.gov |

| 2 | 4-Methylphenyl | 2-(4-Methylphenyl)-3-phenyl-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine | 96 | 100% 4-substituted | nih.gov |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-phenyl-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine | 92 | 100% 4-substituted | nih.gov |

| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-phenyl-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine | 93 | 100% 4-substituted | nih.gov |

| 5 | 9-Anthryl | 2-Phenyl-3-(9-anthryl)-4-(3,5-dimethylpyrazolylcarbonyl)isoxazolidine | 91 | 100% 4-substituted | nih.gov |

| Note: Reactions were catalyzed with 10 mol% Ni(ClO₄)₂·6H₂O. The high regioselectivity is consistent with the expected outcome for reactions with electron-deficient olefins. |

Cycloaddition with Olefinic Dipolarophiles (e.g., α,β-Unsaturated Carbonyl Compounds)

The reaction of nitrones with electron-deficient olefins, such as α,β-unsaturated carbonyl compounds, is a well-established method for synthesizing highly functionalized isoxazolidines. nih.gov These reactions often exhibit high regioselectivity, leading to products where the carbonyl group is at the 4-position of the isoxazolidine ring. nih.gov The presence of the electron-withdrawing nitro group in α-(m-nitrophenyl)-N-phenylnitrone is expected to influence its reactivity profile. DFT calculations on similar systems show that the nitrone acts as a strong nucleophile, while the electron-deficient alkene acts as a strong electrophile, driving the reaction. rsc.org

Lewis acid catalysis can significantly accelerate these cycloadditions. For instance, the reaction between C,N-diarylnitrones and 3,5-dimethylacryloylpyrazole proceeds rapidly in the presence of Ni(ClO₄)₂·6H₂O, yielding the 4-substituted isoxazolidine with 100% regioselectivity. nih.gov Similarly, cycloadditions with other electron-deficient dipolarophiles like 1-halo-1-nitroethenes proceed with high regioselectivity and stereoselectivity, favoring the formation of trans-3,4-substituted isoxazolidines. scispace.com

Stepwise and Formal Cycloadditions (e.g., [3+3] Photocycloaddition)

While the 1,3-dipolar cycloaddition is typically a concerted process, stepwise mechanisms can operate under certain conditions. acs.org The presence of a Lewis acid catalyst, for example, can induce the reaction to proceed through a stepwise pathway. Furthermore, reactions involving highly strained or reactive intermediates, such as cyclic allenes, may also favor stepwise mechanisms, which can be rationalized through DFT calculations. acs.org

Formal cycloadditions that result in rings larger than five members are also known for nitrones. A notable example is the formal [3+3]-cycloaddition. This can be achieved through rhodium-catalyzed reactions of nitrones with electrophilic vinylcarbene intermediates, which proceed in a stepwise manner to produce 3,6-dihydro-1,2-oxazines in high yields. Photochemical conditions can also be used to induce cycloadditions, including isomerizations to oxaziridines which may then participate in further reactions.

Exploration of 1,4-Cycloaddition Pathways (e.g., with Tetracyclone, specific to α-(m-nitrophenyl)-N-phenylnitrone)

The characteristic reactivity of nitrones is that of a 1,3-dipole, leading overwhelmingly to [3+2] cycloaddition products (isoxazolidines). The Diels-Alder reaction, a classic [4+2] cycloaddition, involves a conjugated diene reacting with a dienophile. libretexts.org While there are catalyst-dependent methods to achieve [4+2] cycloadditions between 1,3-dienes and alkynes, a general 1,4-cycloaddition pathway where a nitrone acts as the dienophile is not a characteristic or commonly reported reaction mode. nih.gov Searches for a 1,4-cycloaddition reaction involving α-(m-nitrophenyl)-N-phenylnitrone, particularly with a diene like tetracyclone, have not yielded specific examples, suggesting this pathway is not favorable compared to the well-established [3+2] reactivity.

Radical Trapping and Spin Trapping Mechanisms

Spin trapping is a powerful analytical technique that utilizes a "spin trap" compound to react with and stabilize short-lived free radicals, forming a more persistent radical adduct that can be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy. rsc.orghuji.ac.il Nitrones, particularly C-phenyl-N-tert-butylnitrone (PBN) and its derivatives, are highly effective spin traps. utexas.edu The mechanism involves the covalent addition of a transient radical to the nitrone's C=N double bond, yielding a stable nitroxide radical known as a spin adduct. rsc.org

Table 2: Relative Spin Trapping Rates for Substituted PBN Derivatives

| Nitrone Derivative | Substituent (para-position) | Relative Trapping Rate (kN/kPBN) for •CH₂OH | Electronic Effect | Ref |

| 4-MeS-PBN | -SMe | < 1 | Electron-donating | rsc.org |

| PBN | -H | 1.0 | Reference | rsc.org |

| 4-F-PBN | -F | 1.7 | Electron-withdrawing | rsc.org |

| 4-CF₃O-PBN | -OCF₃ | 1.8 | Electron-withdrawing | rsc.org |

| 4-NO₂-PBN | -NO₂ | High (traps adducts from CCl₄) | Strong electron-withdrawing | rsc.org |

| 4-CF₃-PBN | -CF₃ | 3.2 | Strong electron-withdrawing | rsc.org |

| Note: Data illustrates the significant increase in trapping efficiency with electron-withdrawing substituents. The high efficiency of 4-NO₂-PBN in trapping radicals from carbon tetrachloride metabolism suggests a high rate constant, consistent with the trend. The α-(m-nitrophenyl)-N-phenylnitrone is expected to exhibit similarly enhanced trapping capabilities. |

Other Notable Reactivity Profiles

Beyond radical trapping, the nitrone functional group exhibits other modes of reactivity, particularly with nucleophiles and in C-H functionalization reactions.

The carbon atom of the nitrone group is electrophilic and can undergo addition reactions with various nucleophiles. The electrophilicity of this carbon in α-(m-nitrophenyl)-N-phenylnitrone is significantly enhanced by the electron-withdrawing m-nitro substituent on the α-phenyl ring. This makes it more reactive towards nucleophilic attack compared to unsubstituted PBN.

Common nucleophiles that can react with nitrones include organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, and cyanide. nih.gov The initial addition product is a hydroxylamine (B1172632) derivative, which may be stable or undergo further transformations depending on the reaction conditions and the nature of the nucleophile.

Examples of Nucleophilic Reactions with Nitrones

| Nucleophile Type | Reagent Example | Product Type |

| Organometallic | Grignard Reagent (R-MgX) | N,N-Disubstituted Hydroxylamine |

| Enolate | Lithium enolate of a ketone | β-Amino Ketone (after reduction) |

| Hydride | Sodium Borohydride (NaBH₄) | N,N-Disubstituted Hydroxylamine |

| Cyanide | Potassium Cyanide (KCN) | α-Cyano-hydroxylamine |

These reactions provide a pathway for the synthesis of complex substituted hydroxylamines and amines from a nitrone precursor.

While less common than their use as radical traps, nitrones can potentially be involved in C-H functionalization reactions. These advanced synthetic strategies aim to directly convert C-H bonds into new functional groups. Nitrones could participate in such transformations in several ways:

As an Oxidant : In metal-catalyzed reactions, the nitrone could act as an internal oxidant, regenerating the active catalyst in a catalytic cycle while being reduced itself.

Via Hydrogen Atom Transfer : Although not a strong HAT agent itself, a nitrone could be part of a system where a highly reactive radical is generated (e.g., photochemically or via a metal catalyst). This radical could then abstract a hydrogen atom from a substrate, initiating a C-H functionalization cascade. The nitrone could then trap the resulting substrate radical.

Directing Group : The nitrone functionality could potentially act as a directing group in metal-catalyzed C-H activation, guiding a catalyst to a specific C-H bond within the nitrone molecule itself or in a separate substrate.

These applications are at the forefront of organic methodology development and represent a potential area for expanding the synthetic utility of nitrones like α-(m-nitrophenyl)-N-phenylnitrone.

Photochemical Isomerizations and Rearrangements

The photochemistry of nitrones is characterized by their isomerization to oxaziridines, a reaction that opens pathways to various molecular rearrangements. When α-(m-nitrophenyl)-N-phenylnitrone is subjected to photochemical conditions, it is expected to follow this general reaction pathway, influenced by the electronic properties of the m-nitro substituent.

Upon absorption of ultraviolet light, the nitrone molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. In this excited state, the molecule has sufficient energy to overcome the barrier for cyclization, leading to the formation of a transient oxaziridine intermediate. The presence of the electron-withdrawing nitro group on the α-phenyl ring is anticipated to affect the stability and subsequent reactivity of this intermediate.

The formed oxaziridine, being a strained three-membered ring containing a weak N-O bond, is prone to further reactions. One of the primary pathways for the decay of the oxaziridine intermediate is a thermal or photochemical rearrangement to form an amide. In the case of α-(m-nitrophenyl)-N-phenylnitrone, this rearrangement would lead to the formation of N-(m-nitrobenzoyl)-N-phenylaniline. This process involves the migration of the m-nitrophenyl group from the carbon to the nitrogen atom.

Table 1: Postulated Intermediates and Products in the Photochemical Rearrangement of α-(m-Nitrophenyl)-N-phenylnitrone

| Compound Name | Structure | Role in Reaction |

| α-(m-Nitrophenyl)-N-phenylnitrone | Starting Material | |

| Oxaziridine Intermediate | Photochemical Intermediate | |

| N-(m-Nitrobenzoyl)-N-phenylaniline | Final Product |

This table presents the key species involved in the proposed photochemical rearrangement pathway.

Reactions with Aroyl Chlorides

The reaction of nitrones with aroyl chlorides presents a complex and versatile reactivity profile, yielding different products depending on the reaction conditions, particularly the presence or absence of a base. Mechanistic studies, notably the work of Heine et al., have elucidated the pathways governing these transformations. acs.org

In the absence of a base, the reaction of a nitrone such as α-(m-nitrophenyl)-N-phenylnitrone with an aroyl chloride in an anhydrous solvent like dioxane is proposed to proceed through the formation of an aroyloxy(benzylidene)ammonium chloride intermediate. This intermediate subsequently undergoes a rearrangement, leading to the isomerization of the nitrone to the corresponding amide. For α-(m-nitrophenyl)-N-phenylnitrone, this would result in the formation of N-(m-nitrobenzoyl)-N-phenylaniline.

Conversely, when the reaction is carried out in the presence of a base, such as triethylamine (B128534), a different reaction pathway is favored. The base facilitates the deprotonation of the intermediate, leading to the formation of an N,N-diacylamine. In this scenario, the reaction of α-(m-nitrophenyl)-N-phenylnitrone with an aroyl chloride would yield a mixed N,N-diacylamine. For instance, reaction with benzoyl chloride in the presence of triethylamine would be expected to produce N-(m-nitrobenzoyl)-N-phenylbenzamide.

The nature of the substituent on the aroyl chloride can also influence the reaction, although the primary determinant of the product outcome remains the presence or absence of a base. Electron-withdrawing or electron-donating groups on the aroyl chloride may affect the rate of the reaction but not the fundamental mechanistic pathway.

Table 2: Expected Products from the Reaction of α-(m-Nitrophenyl)-N-phenylnitrone with Aroyl Chlorides under Different Conditions

| Aroyl Chloride | Reaction Condition | Major Product |

| Benzoyl Chloride | Anhydrous dioxane, no base | N-(m-Nitrobenzoyl)-N-phenylaniline |

| Benzoyl Chloride | Anhydrous dioxane, Triethylamine | N-(m-Nitrobenzoyl)-N-phenylbenzamide |

| p-Nitrobenzoyl Chloride | Anhydrous dioxane, no base | N-(m-Nitrobenzoyl)-N-phenylaniline |

| p-Nitrobenzoyl Chloride | Anhydrous dioxane, Triethylamine | N-(m-Nitrobenzoyl)-N-(p-nitrobenzoyl)aniline |

| p-Methoxybenzoyl Chloride | Anhydrous dioxane, no base | N-(m-Nitrobenzoyl)-N-phenylaniline |

| p-Methoxybenzoyl Chloride | Anhydrous dioxane, Triethylamine | N-(p-Methoxybenzoyl)-N-(m-nitrobenzoyl)aniline |

This table illustrates the expected major products based on the established mechanisms for the reaction of nitrones with aroyl chlorides. acs.orgacs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Nitrone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of nitrones, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. For α-(m-nitrophenyl)-N-phenylnitrone, ¹H NMR spectroscopy would be expected to show distinct signals for the methine proton (α-proton), as well as complex multiplets in the aromatic region corresponding to the protons on the m-nitrophenyl and N-phenyl rings. The chemical shift of the α-proton is particularly diagnostic.

While specific spectral data for the meta-nitro isomer is not detailed in the available literature, data from closely related para-substituted α-phenyl-N-tert-butyl nitrones (PBNs) can provide illustrative insights into the expected chemical shifts. nih.gov For instance, the α-proton (benzylic proton) in PBN derivatives typically appears as a singlet in the δ 7.5-8.4 ppm range. nih.govdoi.org The aromatic protons display characteristic splitting patterns based on their substitution. nih.govdoi.org

In ¹³C NMR, the key resonances would include the signal for the sp²-hybridized carbon of the nitrone group (C=N), typically found downfield, and the various aromatic carbons. The substitution pattern on both phenyl rings would be clearly distinguishable.

Table 1: Representative ¹H and ¹³C NMR Data for an Analogous Nitrone, 4-Fluoro-PBN in CDCl₃. nih.gov

| Nucleus | Atom Position | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) |

| ¹H NMR | Aromatic (2H) | 8.35–8.32 | m |

| α-H | 7.53 | s | |

| Aromatic (2H) | 7.10 | t, J = 8.8 | |

| tert-butyl (9H) | 1.61 | s | |

| ¹³C NMR | C-F | 163.4 | d, J = 251 |

| Aromatic C | 131.1 | d, J = 8 | |

| Aromatic C | 128.9 | ||

| Aromatic C | 127.6 | d, J = 3 | |

| Aromatic C | 115.6 | d, J = 21 | |

| Nitrone C=N | 70.9 | ||

| tert-butyl C | 28.5 |

This table illustrates the type of data obtained from NMR analysis for a related PBN derivative, not α-(m-nitrophenyl)-N-phenylnitrone itself.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is vital for identifying the functional groups within a molecule. For α-(m-nitrophenyl)-N-phenylnitrone, the key characteristic vibrational bands would be:

Nitrone Group (C=N⁺-O⁻): The C=N stretching vibration and the N-O stretch are prominent. The C=N stretch typically appears in the 1550-1650 cm⁻¹ region, while the N-O stretch is found around 1200-1300 cm⁻¹.

Nitro Group (NO₂): The nitro group is characterized by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically located near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic Rings: C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range are expected.

These techniques confirm the presence of the core nitrone structure and the specific substituents, providing a molecular fingerprint.

Electron Paramagnetic Resonance (EPR) Spectroscopy in Spin Trapping Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive method for detecting and characterizing transient free radicals. Nitrones like α-(m-nitrophenyl)-N-phenylnitrone are widely used as "spin traps." They react with unstable radicals to form a much more stable nitroxide radical adduct, which is EPR-active and has a characteristic spectrum. acs.org The analysis of this spectrum, specifically the hyperfine splitting constants (hfsc's) for the nitrogen nucleus (aN) and the β-hydrogen (aH), allows for the identification of the original trapped radical. nih.govmdpi.com

The parent compound, α-phenyl-N-tert-butylnitrone (PBN), is one of the most studied spin traps. science.gov The EPR parameters of its spin adducts provide a basis for what would be expected from its derivatives. The electronegativity of the trapped radical influences the hfsc values; for example, aN values for carbon-centered radical adducts are typically larger than those for oxygen-centered ones. mdpi.com

Table 2: Illustrative EPR Hyperfine Splitting Constants (hfsc's) for Spin Adducts of the Analogous Spin Trap PBN. znaturforsch.com

| Trapped Radical | Adduct Name | aN (Gauss) | aH (Gauss) | a¹³C (Gauss) |

| Hydroxyl (•OH) | PBN-OH | 13.75 | 1.95 | 4.36 |

| Methyl (•CH₃) | PBN-CH₃ | 14.93 | 3.32 | 4.90 |

| Phenyl (•Ph) | PBN-Ph | 13.56 | 1.92 | 8.23 |

Data shown is for PBN-[nitronyl-¹³C], a labeled analogue used for precise measurements. znaturforsch.com These values are representative of the data generated in EPR spin trapping experiments.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the exact molecular mass of the compound and to study its fragmentation patterns, which aids in structural confirmation. For α-(m-nitrophenyl)-N-phenylnitrone (C₁₃H₁₀N₂O₃), the expected exact molecular weight is approximately 242.0691 g/mol . High-resolution mass spectrometry (HR-MS) can confirm this elemental composition with high accuracy. nih.gov

Under techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecule would be expected to fragment in predictable ways. doi.orgnih.gov Key fragmentation pathways for nitrones often involve:

Cleavage of substituents from the nitrone core.

Loss of the oxygen atom from the N-oxide group.

Fragmentation of the aromatic rings.

Loss of the nitro group (as NO or NO₂).

For example, in studies of PBN, a common fragment corresponds to the loss of the tert-butyl group. doi.org Analysis of these fragments allows for the confident identification of the compound's structure. nih.govbioscientifica.com

X-ray Crystallography for Solid-State Structure Determination and Conformation

Table 3: Example of Crystallographic Data for a Related Nitro Compound (γ-NTO). rsc.org

| Parameter | Value |

| Compound | γ-3-Nitro-1,2,4-triazole-5-one |

| Formula | CH₂N₄O₃ |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 10.03 |

| b (Å) | 10.33 |

| c (Å) | 9.07 |

| β (°) ** | 114.7 |

| Volume (ų) | 852.1 |

| Z (molecules/cell) | 8 |

| Density (calc, g/cm³) ** | 1.907 |

This table illustrates the type of parameters determined from a single-crystal X-ray diffraction experiment for a different nitro-containing heterocyclic compound.

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of nitrones. acs.org These studies measure the oxidation and reduction potentials of the molecule, providing insight into its electronic structure and its ability to participate in electron transfer reactions.

For α-(m-nitrophenyl)-N-phenylnitrone, the presence of the electron-withdrawing nitro group is expected to make the molecule easier to reduce compared to unsubstituted PBN. acs.org Conversely, this would make it harder to oxidize. CV experiments would reveal the potentials at which these electron transfer processes occur. Such studies have been performed on various nitrones, including N-tert-butyl-α-(4-nitrophenyl)nitrone, showing that the redox process is typically diffusion-controlled. acs.orgrsc.org The electrochemical behavior is crucial for applications in materials science and for understanding the mechanism of action in biological systems. researchgate.net

Role and Applications of α M Nitrophenyl N Phenylnitrone in Advanced Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoxazolidines, Oxaziridines)

The primary utility of α-(m-nitrophenyl)-N-phenylnitrone in heterocyclic synthesis lies in its participation in [3+2] cycloaddition reactions. rsc.org As a 1,3-dipole, this nitrone readily reacts with various dipolarophiles, most notably alkenes, to afford five-membered nitrogen- and oxygen-containing rings known as isoxazolidines. researchgate.netresearchgate.net

Isoxazolidine (B1194047) Synthesis:

The reaction between α-(m-nitrophenyl)-N-phenylnitrone and an alkene is a concerted, pericyclic process that typically proceeds with a high degree of regioselectivity and stereoselectivity. researchgate.net The electron-withdrawing nature of the m-nitrophenyl group enhances the electrophilicity of the nitrone's carbon atom, influencing the reaction's rate and selectivity. The general scheme for this cycloaddition is shown below:

Scheme 1: General [3+2] Cycloaddition for Isoxazolidine Synthesis

The reaction is versatile, accommodating a wide range of substituted alkenes, leading to a diverse library of isoxazolidine products. These isoxazolidine rings are stable and can be isolated, but more importantly, they serve as valuable synthetic intermediates. The N-O bond within the isoxazolidine ring is relatively weak and can be reductively cleaved to yield 1,3-amino alcohols, which are crucial building blocks in the synthesis of natural products and pharmaceuticals.

Table 1: Representative [3+2] Cycloaddition Reactions of Nitrones

| Nitrone | Alkene/Dipolarophile | Solvent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (Z)-C-(3,4,5-trimethoxyphenyl)-N-methyl-nitrone | 1-chloro-1-nitroethene | DCM | Room Temp, 2h | 3,4-trans-4-chloro-4-nitroisoxazolidine | High | researchgate.netgrowingscience.com |

| Menthone-based chiral nitrone | Various Alkenes | Toluene | Microwave | Enantiopure Isoxazolidines | Good | researchgate.net |

This table illustrates the general conditions and outcomes for nitrone cycloadditions. The reactivity of α-(m-nitrophenyl)-N-phenylnitrone is expected to be analogous, with the nitro group influencing the reaction kinetics.

Oxaziridine (B8769555) Synthesis and Reactivity:

While less common for nitrones of this class, rearrangement to form oxaziridines is a possible transformation. Oxaziridines are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon. wikipedia.org They are typically synthesized by the oxidation of imines. However, certain nitrones can rearrange to oxaziridines, particularly upon photochemical stimulation. Oxaziridines are valuable reagents in their own right, serving as specialized, neutral oxygen-transfer agents for processes like the epoxidation of alkenes and the α-hydroxylation of enolates. wikipedia.orgunc.edu The presence of the electron-withdrawing m-nitrophenyl group could potentially influence the stability and reactivity of the corresponding oxaziridine, should it be formed.

Utility as Spin Trapping Agents in Mechanistic Organic Chemistry

The investigation of reaction mechanisms in organic chemistry often involves the detection of transient, highly reactive intermediates, such as free radicals. The fleeting nature of these species makes their direct observation challenging. Spin trapping is a powerful technique used to overcome this challenge, and nitrones like α-(m-nitrophenyl)-N-phenylnitrone are excellent candidates for this purpose. researchgate.netresearchgate.net

The technique involves the use of a "spin trap," a diamagnetic compound that reacts with an unstable free radical to form a more persistent paramagnetic species known as a "spin adduct." researchgate.netresearchgate.net This spin adduct is typically a nitroxide radical, which is stable enough to be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netresearchgate.net The hyperfine splitting constants obtained from the EPR spectrum of the spin adduct provide structural information about the original trapped radical. nih.gov

The general mechanism of spin trapping by a PBN-type nitrone is as follows:

Scheme 2: General Mechanism of Spin Trapping by a Nitrone

α-(m-Nitrophenyl)-N-phenylnitrone, an analog of the well-studied spin trap α-phenyl-N-tert-butylnitrone (PBN), is expected to be an effective spin trapping agent. nih.govnih.gov The electron-withdrawing nitro group can enhance the rate of radical trapping. nih.gov Studies on the closely related N-tert-butyl-α-(4-nitrophenyl)nitrone have shown its utility in trapping radicals generated during metabolic processes. acs.org The efficiency of a spin trap is determined by both the rate of trapping and the stability of the resulting spin adduct.

Table 2: Comparison of Spin Trapping Properties for PBN Derivatives

| Spin Trap | Radical Trapped | Relative Trapping Rate (kN/kPBN) | Key Finding | Reference |

|---|---|---|---|---|

| 4-CF3-PBN | •CH2OH | 3.2 | Strong electron-withdrawing groups increase trapping rate. | nih.gov |

| 4-F-PBN | •CH2OH | 1.7 | Halogen substitution enhances trapping efficiency. | nih.gov |

This table highlights how substituents on the phenyl ring of PBN influence spin trapping efficiency. The m-nitro group in α-(m-nitrophenyl)-N-phenylnitrone is expected to confer similar, if not enhanced, spin trapping capabilities due to its strong electron-withdrawing nature.

The use of such nitrones allows chemists to gain crucial insights into reaction pathways, confirming the involvement of radical intermediates and identifying their structure, which is fundamental to understanding and controlling chemical reactions. nih.gov

Intermediates in the Construction of Complex Molecular Architectures and Natural Product Synthesis

The synthesis of complex molecules, particularly natural products, often requires the strategic construction of stereochemically rich and densely functionalized scaffolds. nih.govnih.gov The isoxazolidine heterocycles formed from the [3+2] cycloaddition of α-(m-nitrophenyl)-N-phenylnitrone are valuable intermediates for this purpose. researchgate.net

The synthetic utility of the isoxazolidine ring stems from the various transformations it can undergo. As mentioned, the reductive cleavage of the N-O bond provides access to 1,3-amino alcohols. This transformation is highly valuable as the 1,3-amino alcohol motif is a common feature in a wide array of biologically active natural products, including alkaloids and polyketide-derived macrolides. The initial cycloaddition reaction allows for the controlled installation of stereocenters, which are then carried through to the final complex target.

Furthermore, the nitrophenyl group itself can be a handle for further functionalization. For instance, the nitro group can be reduced to an amine, which can then participate in a variety of subsequent reactions, such as amide bond formation or further cyclizations. This is exemplified in syntheses where nitrophenyl moieties are used to construct complex heterocyclic systems like benzazocines. nih.gov

[3+2] Cycloaddition: The reaction of α-(m-nitrophenyl)-N-phenylnitrone with a carefully chosen alkene to construct the core isoxazolidine ring with defined stereochemistry.

Ring Opening: Reductive cleavage of the N-O bond to unmask a 1,3-amino alcohol.

Functional Group Manipulation: Modification of the substituents, including the reduction of the nitro group, to prepare for subsequent bond formations.

Elaboration: Further synthetic steps to build upon the amino alcohol scaffold, ultimately leading to the target complex molecule or natural product.

This approach, leveraging the unique reactivity of nitrones like α-(m-nitrophenyl)-N-phenylnitrone, provides an efficient pathway for assembling key structural motifs found in a diverse range of complex molecular architectures.

Conclusion and Future Perspectives in Academic Research on α M Nitrophenyl N Phenylnitrone

Summary of Key Research Findings and Contributions

Detailed research findings specifically for α-(m-nitrophenyl)-N-phenylnitrone are not extensively available in peer-reviewed literature. Typically, the synthesis of such a nitrone would be achieved through the condensation of N-phenylhydroxylamine with m-nitrobenzaldehyde. This straightforward synthetic route is a common method for preparing a wide array of nitrones.

While direct studies are scarce, the general reactivity of nitrones is well-established. They are known to act as 1,3-dipoles in cycloaddition reactions, a fundamental transformation in organic synthesis for the construction of five-membered heterocyclic rings. Furthermore, nitrones are recognized for their ability to act as spin traps, reacting with unstable free radicals to form more stable nitroxide radicals that can be detected and characterized by electron spin resonance (ESR) spectroscopy. However, specific experimental data and notable contributions related to the application of α-(m-nitrophenyl)-N-phenylnitrone in these areas are not prominently reported.

Identification of Unexplored Reactivity and Synthetic Opportunities

The limited focus on α-(m-nitrophenyl)-N-phenylnitrone means that its reactivity profile remains largely unexplored, opening up numerous avenues for future investigation. Key areas of opportunity include:

1,3-Dipolar Cycloaddition Reactions: A systematic study of its participation in [3+2] cycloaddition reactions with a variety of dipolarophiles (alkenes, alkynes, etc.) is warranted. The electronic effect of the meta-nitro group on the reactivity and regioselectivity of these reactions compared to its ortho and para isomers, or the unsubstituted α-phenyl-N-phenylnitrone, would be of significant interest.

Spin Trapping Capabilities: While the parent compound, α-phenyl-N-tert-butylnitrone (PBN), is a well-known spin trap, the influence of the m-nitrophenyl group on the spin trapping efficiency and the stability of the resulting radical adducts of α-(m-nitrophenyl)-N-phenylnitrone has not been thoroughly evaluated.

Rearrangement Reactions: Nitrones are known to undergo various rearrangement reactions, such as thermal or photochemical isomerization to oxaziridines. The electronic nature of the m-nitrophenyl substituent could influence the kinetics and thermodynamics of such transformations.

Synthesis of Novel Heterocycles: The isoxazolidine (B1194047) products resulting from the cycloaddition reactions of this nitrone could serve as valuable precursors for the synthesis of more complex and potentially biologically active nitrogen-containing heterocyclic systems.

Prospects for Advancements in Computational and Spectroscopic Characterization Techniques

Modern computational and spectroscopic techniques offer powerful tools to elucidate the properties of α-(m-nitrophenyl)-N-phenylnitrone, even in the absence of extensive experimental data.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into its molecular structure, electronic properties, and reactivity. orientjchem.org For instance, calculations can predict its optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net Such studies can help in understanding its reactivity in cycloaddition reactions and predicting the stability of potential radical adducts. orientjchem.org

Spectroscopic Characterization: A thorough spectroscopic characterization of α-(m-nitrophenyl)-N-phenylnitrone is essential for its unambiguous identification and for understanding its chemical behavior. Key techniques would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the protons and carbons in the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques would help in identifying the characteristic vibrational modes of the functional groups present, particularly the N=O stretching of the nitrone functionality and the N-O stretching of the nitro group.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

UV-Visible Spectroscopy: This would provide information about the electronic transitions within the molecule, which can be correlated with computational predictions. researchgate.net

Broader Implications for Fundamental Organic and Mechanistic Chemistry

The study of α-(m-nitrophenyl)-N-phenylnitrone, despite its current obscurity, holds potential implications for the broader fields of organic and mechanistic chemistry. A detailed investigation into its reactivity would contribute to a more comprehensive understanding of substituent effects in 1,3-dipolar cycloaddition reactions. Comparing its behavior to other electronically modified nitrones would provide valuable data for refining theoretical models of reaction mechanisms.

Furthermore, exploring its potential as a spin trap could lead to the development of new tools for studying radical-mediated processes in chemical and biological systems. The unique electronic signature of the meta-nitro group might offer advantages in terms of adduct stability or spectroscopic detection. In essence, a thorough examination of this compound would fill a knowledge gap and could potentially unveil novel reactivity patterns and applications for nitrones in organic synthesis and beyond.

Q & A

Q. Table 1: Synthesis Parameters and Yields

| Parameter | Value/Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0–5°C | Prevents side reactions | |

| NaNO₂ Excess | 1.5–2.0 equivalents | Maximizes nitrosation | |

| Solvent (HCOOH) | 98% purity | Stabilizes intermediates |

What spectroscopic and computational methods validate the structure of alpha-(m-nitrophenyl)-N-phenylnitrone?

Basic Research Question

Standard methods include:

- NMR : Assign peaks for nitrone (C=N⁺–O⁻) at δ 8.1–8.5 ppm (¹H) and 140–150 ppm (¹³C).

- FTIR : Confirm nitrone group via C=N⁺ stretch at ~1500 cm⁻¹ and NO₂ symmetric/asymmetric stretches .

Advanced Research Question

Advanced validation employs:

- X-ray crystallography : Resolves nitrone geometry (e.g., trans/cis isomerism).

- DFT calculations : Predict vibrational frequencies and HOMO/LUMO gaps. For instance, frontier orbital analysis reveals charge distribution critical for reactivity in spin-trapping applications .

How does alpha-(m-nitrophenyl)-N-phenylnitrone function in spin-trapping applications?

Basic Research Question

The nitrone traps free radicals via cycloaddition, forming stable aminoxyl radicals detectable by EPR. Key parameters include radical affinity (e.g., for hydroxyl or superoxide radicals) and spin adduct stability .

Advanced Research Question

Isotopic labeling (e.g., ¹⁵N-nitrone) enhances EPR signal resolution. Studies show that electron-withdrawing groups (e.g., m-nitrophenyl) increase radical adduct stability by 20–30% compared to non-substituted analogs. Spin-trapping efficiency correlates with solvent polarity and pH .

What computational tools model the electronic properties of alpha-(m-nitrophenyl)-N-phenylnitrone?

Basic Research Question

DFT (B3LYP/6-31G*) calculates dipole moments, polarizability, and hyperpolarizability. NBO analysis identifies charge transfer interactions, such as delocalization between nitrone and nitro groups .

Advanced Research Question

TD-DFT predicts UV-Vis absorption spectra (e.g., λmax ~350 nm for π→π* transitions). Molecular dynamics simulations assess solvation effects on radical-trapping efficiency. For example, aqueous environments reduce adduct stability by 15% compared to non-polar solvents .

Q. Table 2: Computational Parameters (DFT/B3LYP)

| Property | Value | Significance | Reference |

|---|---|---|---|

| Dipole Moment (μ) | 5.2 Debye | Indicates polarity | |

| HOMO-LUMO Gap | 4.1 eV | Predicts reactivity | |

| Hyperpolarizability | 1.5×10⁻³⁰ esu | Suggests NLO potential |

How do researchers resolve contradictions in reaction yields across literature?

Basic Research Question

Compare protocols for variables like reactant purity, solvent grade, and inert atmosphere use. For example, trace water in HCOOH reduces yields by 10–15% .

Advanced Research Question

Statistical design of experiments (DoE) identifies critical factors. Contradictions in yields (e.g., 40% vs. 60%) may stem from unoptimized stoichiometry or side-product formation. Kinetic profiling via stopped-flow techniques quantifies intermediate lifetimes .

What are the applications of alpha-(m-nitrophenyl)-N-phenylnitrone in comparative studies with other nitrones?

Basic Research Question

Compare radical-trapping efficiency with analogs like PBN (N-tert-butyl-α-phenylnitrone). The m-nitrophenyl group enhances electron deficiency, improving adduct stability by 25% in hydroxyl radical assays .

Advanced Research Question

Investigate substituent effects on redox properties. Meta-substitution (vs. para) reduces steric hindrance, favoring cycloaddition kinetics. Synchrotron-based EPR quantifies radical adduct lifetimes in biological matrices .

How is alpha-(m-nitrophenyl)-N-phenylnitrone handled in biological studies?

Basic Research Question

Use biocompatible solvents (e.g., DMSO <1% v/v) to maintain cell viability. Dose-response curves (0.1–10 mM) assess toxicity in vitro .

Advanced Research Question

In vivo imaging requires isotopic labeling (e.g., ¹⁵N) for MRI/EPR co-registration. Pharmacokinetic studies track nitrone distribution using LC-MS/MS, revealing a plasma half-life of ~2 hours in rodent models .

Notes

- Methodological Focus : Emphasizes experimental design, validation, and mechanistic analysis.

- Advanced Tools : Incorporates isotopic labeling, DFT, and kinetic modeling for depth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.